REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([OH:9])=[C:4]([F:10])[CH:3]=1.Cl[C:12]1[CH:17]=[CH:16][N:15]=[C:14]([C:18]([NH2:20])=[O:19])[CH:13]=1.[H-].[Na+]>CN(C=O)C.O>[NH2:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([O:9][C:12]2[CH:17]=[CH:16][N:15]=[C:14]([C:18]([NH2:20])=[O:19])[CH:13]=2)=[C:4]([F:10])[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C=C1F)O)F
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1)C(=O)N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was microwaved at 120° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (30 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine (80 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography with (EtOAc/PE (v/v)=4/1)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(OC2=CC(=NC=C2)C(=O)N)C=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 mg | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 30.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |